molecular formula C18H22ClN3O2S B2421171 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177575-54-0

6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2421171
CAS No.: 1177575-54-0
M. Wt: 379.9
InChI Key: NKIJNHXKWHWTTH-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a high-purity chemical compound intended for research and development purposes. This molecule features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Compounds based on this structure have been investigated for a range of potential therapeutic applications, including as antiplatelet, anti-inflammatory, and antitumor agents, highlighting the scaffold's significance in drug discovery . The structural motif of incorporating a phenylacetamido group at the 2-position is a common strategy in the design of biologically active molecules, as seen in related compounds such as ethyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride . Our product is provided with detailed analytical data to ensure quality and consistency for your research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-2-21-9-8-13-14(11-21)24-18(16(13)17(19)23)20-15(22)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIJNHXKWHWTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: Its unique properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Piperacillin

  • Tazobactam

  • Other thieno[2,3-c]pyridine derivatives

Uniqueness: 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article aims to consolidate the findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N2O2SHCl\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}\cdot \text{HCl}

The biological activity of 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce pro-inflammatory cytokines in vitro.
  • Neuroprotective Properties : The compound has been studied for its neuroprotective effects against oxidative stress in neuronal cells. It may enhance neuronal survival and function under stress conditions.
  • Anticancer Potential : Preliminary studies suggest that the compound could inhibit cancer cell proliferation in various cancer lines through apoptosis induction and cell cycle arrest.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growthKidwai et al. (2003)
Anti-inflammatoryReduction in cytokine levelsAmr et al. (2006)
NeuroprotectiveEnhanced neuronal survivalSherif (1996)
AnticancerInduction of apoptosisVarious studies

Case Study 1: Antimicrobial Activity

In a study conducted by Kidwai et al., derivatives of thieno[2,3-c]pyridine were synthesized and evaluated for their antimicrobial properties. The results demonstrated that compounds similar to 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibited significant activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

Amr et al. reported on the anti-inflammatory effects of thieno derivatives in a murine model. The study highlighted that treatment with the compound led to a marked decrease in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotection

Research by Sherif focused on the neuroprotective effects of thieno derivatives against oxidative stress. The findings suggested that the compound could mitigate neuronal damage in models of neurodegeneration.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of tetrahydrothieno-pyridine precursors, amidation with phenylacetic acid derivatives, and final carboxamide formation. Key steps require precise control of temperature (e.g., 60–80°C for amidation), solvent selection (DMF or DMSO for solvation), and stoichiometric ratios (e.g., 1:1.2 molar ratio for coupling reagents). Monitoring via TLC and HPLC ensures intermediate purity. Post-synthesis, hydrochloride salt formation is achieved using HCl gas in anhydrous ether .

Q. How can researchers confirm the structural integrity of this compound, especially its stereochemistry and functional groups?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C NMR for backbone confirmation and NOESY for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) to resolve 3D conformation. Computational methods like DFT calculations can predict electronic properties and validate experimental data .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

  • Methodological Answer : Employ HPLC with UV detection (C18 column, acetonitrile/water gradient) for purity (>98%). Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (controlled desiccators) over 6–12 months, analyzed via LC-MS, identify degradation products. Karl Fischer titration quantifies hygroscopicity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., neurotransmitter receptors) to predict binding affinities. QSAR models using descriptors like logP, polar surface area, and H-bond donors optimize pharmacokinetic properties. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay protocols (e.g., ATP levels in cell viability assays) and validate using positive controls. Cross-reference data with orthogonal methods:

  • In vitro: Compare enzymatic inhibition (e.g., kinase assays) vs. cellular uptake (radiolabeled compound tracking).
  • In vivo: Adjust dosing regimens (mg/kg, route) and measure plasma half-life via LC-MS/MS. Meta-analysis of literature data identifies confounding variables (e.g., solvent effects) .

Q. How can researchers investigate the compound’s mechanism of action when initial pharmacodynamic data is inconclusive?

  • Methodological Answer : Use affinity chromatography to isolate target proteins from lysates. Chemical proteomics (SILAC labeling + LC-MS/MS) identifies binding partners. CRISPR-Cas9 knockout models validate target relevance. For neuroactivity, patch-clamp electrophysiology on primary neurons quantifies ion channel modulation .

Q. What advanced techniques characterize the compound’s conformational dynamics in solution?

  • Methodological Answer : NMR relaxation experiments (T₁/T₂ measurements) and ROESY map intramolecular interactions. Circular dichroism (CD) in polar/nonpolar solvents reveals solvent-dependent folding. SAXS provides low-resolution structural insights in aqueous buffers .

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